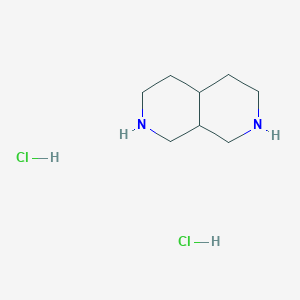
Decahydro-2,7-naphthyridine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-2,7-naphthyridine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ and a molecular weight of 213.15 g/mol . It is a derivative of naphthyridine, a bicyclic heterocycle containing nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of decahydro-2,7-naphthyridine dihydrochloride typically involves the hydrogenation of 2,7-naphthyridine. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the double bonds in the naphthyridine ring into single bonds, resulting in the decahydro derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial hydrogenation reactors and catalysts to achieve high yields and purity. The final product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt .
化学反应分析
Types of Reactions: Decahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.
Reduction: Further reduction can lead to the formation of fully saturated naphthyridine derivatives.
Substitution: The nitrogen atoms in the naphthyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Naphthyridine derivatives with hydroxyl or carbonyl groups.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: N-substituted naphthyridine derivatives.
科学研究应用
Chemistry: Decahydro-2,7-naphthyridine dihydrochloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the development of new materials and catalysts .
Biology: In biological research, this compound is used to study the interactions of nitrogen-containing heterocycles with biological molecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: It is investigated for its antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new polymers and coatings .
作用机制
The mechanism of action of decahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the naphthyridine ring can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound can inhibit the activity of certain enzymes and disrupt cellular processes, leading to its therapeutic effects .
相似化合物的比较
- Decahydro-1,7-naphthyridine dihydrochloride
- 1,5-Naphthyridine derivatives
- 1,8-Naphthyridine derivatives
Comparison: Decahydro-2,7-naphthyridine dihydrochloride is unique due to its specific substitution pattern and hydrogenation state. Compared to other naphthyridine derivatives, it exhibits different chemical reactivity and biological activity. For example, decahydro-1,7-naphthyridine dihydrochloride has a different arrangement of nitrogen atoms, leading to distinct chemical properties and applications .
属性
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-2,7-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h7-10H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWMPBDLRCYICR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














